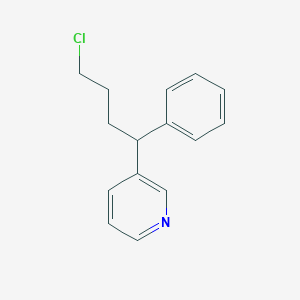
3-(4-Chloro-1-phenylbutyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-1-phenylbutyl)pyridine is a chemical compound with the molecular formula C15H16ClN and a molecular weight of 245.74724 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and features a 4-chloro-1-phenylbutyl group attached to the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1-phenylbutyl)pyridine typically involves the reaction of 4-chloro-1-phenylbutyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities and by-products .
化学反応の分析
Types of Reactions
3-(4-Chloro-1-phenylbutyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
3-(4-Chloro-1-phenylbutyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-(4-Chloro-1-phenylbutyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
- 3-(4-Bromo-1-phenylbutyl)pyridine
- 3-(4-Methyl-1-phenylbutyl)pyridine
- 3-(4-Fluoro-1-phenylbutyl)pyridine
Uniqueness
3-(4-Chloro-1-phenylbutyl)pyridine is unique due to the presence of the chloro group, which imparts distinct chemical properties compared to its analogs. The chloro group can influence the compound’s reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C15H16ClN |
|---|---|
分子量 |
245.74 g/mol |
IUPAC名 |
3-(4-chloro-1-phenylbutyl)pyridine |
InChI |
InChI=1S/C15H16ClN/c16-10-4-9-15(13-6-2-1-3-7-13)14-8-5-11-17-12-14/h1-3,5-8,11-12,15H,4,9-10H2 |
InChIキー |
XDBOXGNFGCXUKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCCCl)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


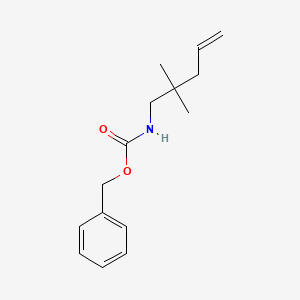
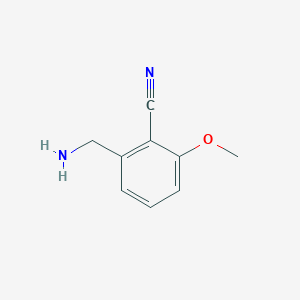
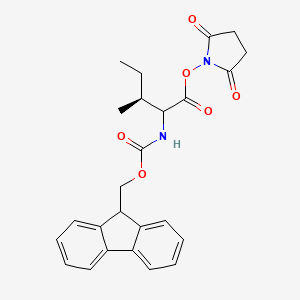
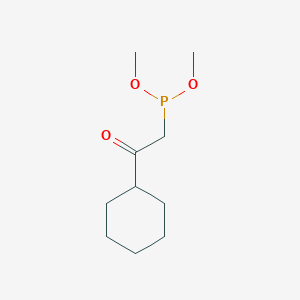
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)

![tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13094300.png)
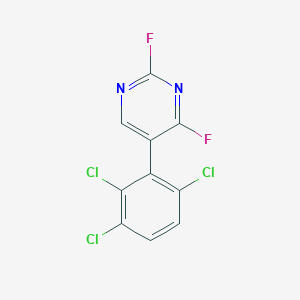
![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
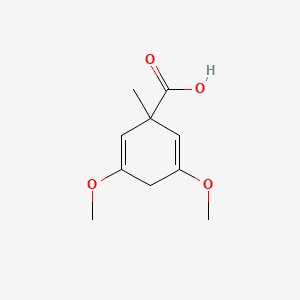
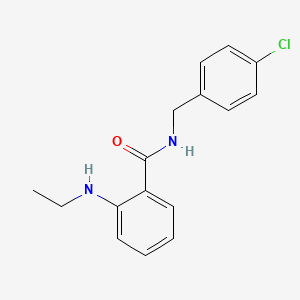
![7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13094327.png)
![3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B13094328.png)
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
